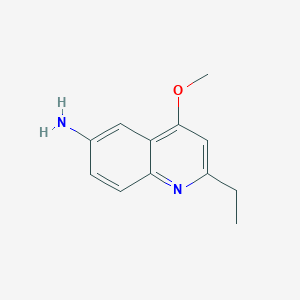

2-Ethyl-4-methoxyquinolin-6-amine

Description

2-Ethyl-4-methoxyquinolin-6-amine is a quinoline derivative featuring ethyl, methoxy, and amine substituents at positions 2, 4, and 6, respectively. Quinolines are known for their roles as antimalarials, kinase inhibitors, and fluorescent probes, with substituent positioning critically influencing their properties .

Properties

IUPAC Name |

2-ethyl-4-methoxyquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-9-7-12(15-2)10-6-8(13)4-5-11(10)14-9/h4-7H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUHICZTUBYQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C=C(C=CC2=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethyl-4-methoxyquinolin-6-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of Biological Activities

The biological activities of this compound have been explored through various studies, highlighting its potential in multiple therapeutic areas:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.

- Anticancer Activity : Research indicates that it may inhibit the growth of cancer cells.

- Anti-inflammatory Activity : It has been studied for its effects on inflammatory pathways.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- DNA Intercalation : It can intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signal Transduction Pathways : The compound may influence various cellular signaling pathways by interacting with receptors or kinases.

3. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Mycobacterium tuberculosis | Similar MIC to first-line drug isoniazid |

The compound demonstrated selective activity against Mycobacterium tuberculosis, with minimal impact on mammalian cell viability, indicating its potential as a therapeutic agent for tuberculosis treatment .

4. Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 20.1 | Induces apoptosis | |

| HepG2 (liver cancer) | 25.5 | Cell cycle arrest |

In vitro studies revealed that the compound induces apoptosis and inhibits cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of quinoline derivatives, including this compound, assessed their efficacy against Mycobacterium tuberculosis. The researchers found that certain derivatives exhibited MIC values comparable to established treatments like isoniazid, highlighting the potential for developing new tuberculosis therapies .

Case Study 2: Anticancer Properties

In another study focusing on the MCF-7 breast cancer cell line, treatment with this compound resulted in significant apoptosis rates and reduced cell viability. Flow cytometry analysis revealed a marked increase in early and late apoptotic cells following treatment .

6. Conclusion

The biological activity of this compound showcases its potential as a multifaceted therapeutic agent. Its antimicrobial and anticancer properties warrant further investigation to fully elucidate its mechanisms and optimize its application in clinical settings.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 2-Ethyl-4-methoxyquinolin-6-amine typically involves multi-step organic reactions. The compound can be derived from quinoline derivatives through methods such as nucleophilic substitution and amination reactions. For example, the structure-activity relationship studies of quinoline derivatives have been pivotal in optimizing the synthesis processes for enhanced yield and purity . The introduction of substituents at specific positions on the quinoline ring can significantly influence the biological activity of the resulting compounds.

Antimicrobial Properties

One of the notable applications of this compound is its antimicrobial efficacy. Research indicates that compounds with similar structural motifs exhibit potent activity against various bacterial strains and fungi. The incorporation of methoxy and ethyl groups enhances lipophilicity, facilitating better membrane penetration and increased antimicrobial action .

Antimalarial Activity

A series of studies have demonstrated that quinoline derivatives, including this compound, show significant antimalarial properties. For instance, modifications to the quinoline structure have resulted in compounds with low nanomolar inhibitory concentrations against Plasmodium falciparum, the causative agent of malaria. These findings suggest that further exploration into this compound could yield new antimalarial agents .

Neuropathic Pain Management

Recent research has identified potential applications for this compound in managing neuropathic pain. Compounds within this class have been evaluated for their antagonistic activities against metabotropic glutamate receptors (mGluR1), which play a critical role in pain signaling pathways. Notably, certain derivatives demonstrated significant efficacy in reducing pain responses in animal models, suggesting a promising avenue for therapeutic development .

Case Study 1: Antimicrobial Efficacy

In a comparative study on various quinoline derivatives, this compound exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an alternative treatment option .

Case Study 2: Antimalarial Research

A focused investigation into the antimalarial properties of modified quinolines revealed that this compound analogs showed promising results against resistant strains of Plasmodium falciparum. The structure–activity relationship analysis indicated that specific substitutions at the 6-position improved potency, making these compounds candidates for further development as antimalarial drugs .

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Methoxy vs. Ethoxy (as in ) improves solubility but may reduce metabolic stability.

- Nitro vs. Amine Groups : Nitro groups (e.g., in ) introduce strong electrophilicity, favoring reactivity in substitution reactions. Amine groups (as in the target compound) confer basicity and hydrogen-bonding capacity, critical for target binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.